molecular formula C18H15FN4 B11217126 5-(4-Fluorophenyl)-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

5-(4-Fluorophenyl)-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11217126
M. Wt: 306.3 g/mol
InChI Key: ZUGXHHDSFVKTTL-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with substituents at the 5 and 7 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine typically involves a multi-step process. One common method involves the reaction of 4-fluorobenzaldehyde with 4-methylbenzylamine to form an imine intermediate. This intermediate is then subjected to cyclization with hydrazine hydrate and a suitable catalyst to form the triazole ring. The final step involves the condensation of the triazole intermediate with a pyrimidine derivative under acidic or basic conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(4-Fluorophenyl)-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, as a fluorescent probe, it binds selectively to Fe3+ ions, leading to a quenching of fluorescence. In biological systems, its antiproliferative activity may involve the inhibition of key enzymes or signaling pathways essential for cancer cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Fluorophenyl)-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine stands out due to its specific substituents, which confer unique chemical properties and potential applications. Its ability to act as a fluorescent probe and its antiproliferative activity against cancer cells highlight its versatility and potential in various fields of research.

Properties

Molecular Formula

C18H15FN4

Molecular Weight

306.3 g/mol

IUPAC Name

5-(4-fluorophenyl)-7-(4-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C18H15FN4/c1-12-2-4-14(5-3-12)17-10-16(13-6-8-15(19)9-7-13)22-18-20-11-21-23(17)18/h2-11,17H,1H3,(H,20,21,22)

InChI Key

ZUGXHHDSFVKTTL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C=C(NC3=NC=NN23)C4=CC=C(C=C4)F

Origin of Product

United States

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